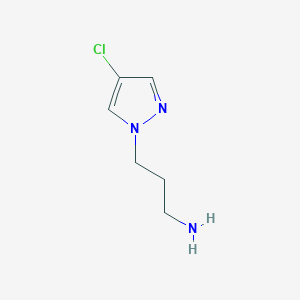
3-Bromo-2-methylbenzoyl chloride
概要
説明
3-Bromo-2-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6BrClO and a molecular weight of 233.49 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-methylbenzoyl chloride is 1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-2-methylbenzoyl chloride is a liquid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Organic Synthesis
3-Bromo-2-methylbenzoyl chloride is a valuable reagent in organic synthesis, particularly in the construction of complex molecular frameworks. It serves as an electrophilic aromatic substitution reagent, facilitating the introduction of the 3-bromo-2-methylbenzoyl moiety onto aromatic compounds . This can be crucial for synthesizing intermediates in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research, this compound is used to synthesize various drug candidates. Its reactivity allows for the formation of amides and esters, which are common functional groups in medicinal chemistry. The bromine atom in 3-Bromo-2-methylbenzoyl chloride can be strategically replaced or used in further cross-coupling reactions to create new compounds with potential therapeutic effects .
Material Science
The compound finds applications in material science, particularly in the synthesis of polymers and advanced materials. Its ability to react with various organic and inorganic substrates can lead to the development of materials with unique properties, such as enhanced thermal stability or specific electronic characteristics .
Analytical Chemistry
3-Bromo-2-methylbenzoyl chloride can be used as a derivatization agent in analytical chemistry. It can modify hydroxyl and amine groups, which can improve the detection and quantification of these functionalities by methods such as chromatography and mass spectrometry .
Biochemistry
In biochemistry, this compound is utilized in the study of enzyme-catalyzed reactions. It can act as an inhibitor or a substrate analog to probe the mechanism of action of enzymes, particularly those involved in the metabolism of aromatic compounds .
Industrial Applications
While primarily used in research, 3-Bromo-2-methylbenzoyl chloride also has industrial applications. It can be used in the synthesis of dyes, pigments, and other chemicals that require a brominated aromatic structure. Its reactivity with various organic compounds makes it a versatile intermediate in chemical manufacturing processes .
Safety and Hazards
3-Bromo-2-methylbenzoyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word for it is “Danger”. The hazard statement is H314, which means it causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
特性
IUPAC Name |
3-bromo-2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNGKBUTMUFRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598426 | |
| Record name | 3-Bromo-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylbenzoyl chloride | |
CAS RN |
21900-48-1 | |
| Record name | 3-Bromo-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

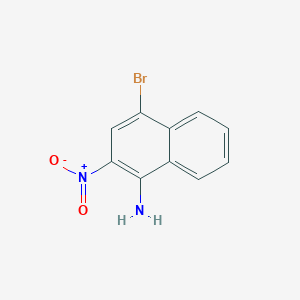
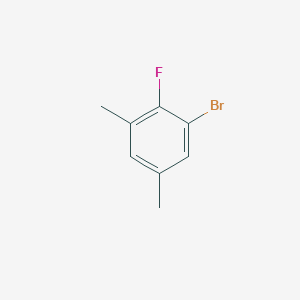
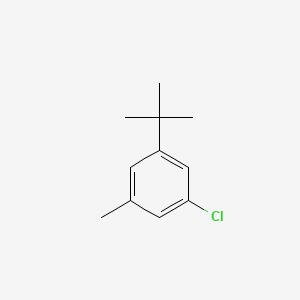

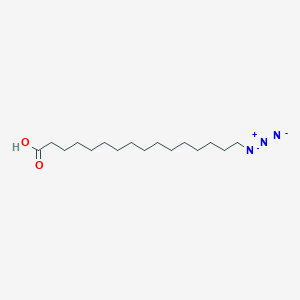

![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)

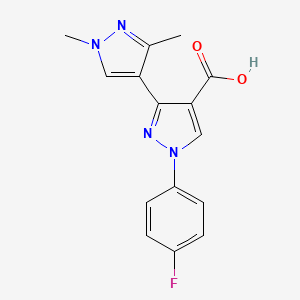
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)
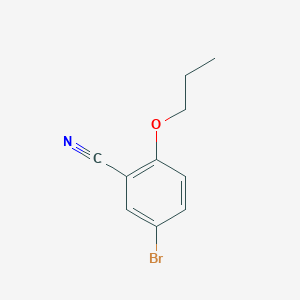

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)
